molecular formula C16H26N2O2 B1306400 (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-42-2

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1306400
CAS No.: 626208-42-2
M. Wt: 278.39 g/mol
InChI Key: VCUVSKMNEDSISJ-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features both an ethoxybenzyl group and a morpholinylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-ethoxybenzyl chloride with 3-morpholin-4-yl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Shares a similar benzyl group but differs in the presence of an ethoxy group instead of a morpholinylpropyl group.

    2-Methoxybenzoyl chloride: Contains a methoxybenzyl group but differs in the presence of a chloride group instead of an amine group.

Uniqueness

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of its ethoxybenzyl and morpholinylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-20-16-7-4-3-6-15(16)14-17-8-5-9-18-10-12-19-13-11-18/h3-4,6-7,17H,2,5,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUVSKMNEDSISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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